3-(4-Methoxyphenyl)furan-2,5-dione

Organic synthesis Diels-Alder reaction Maleic anhydride derivatives

Generic maleic anhydride substitution risks synthetic failure and irreproducible biological outcomes. The 4-methoxyphenyl substituent on CAS 4665-00-3 modulates electronic and steric properties, enabling regioselective [4+2] cycloadditions and defined kinase engagement. • KDR IC50 = 1.9 μM vs. SRC IC50 = 16 μM - interrogate SRC-dependent phenotypes with reduced KDR confounding. • Antiproliferative IC50 = 8.3 μM against WM266.4 melanoma cells - validated starting point for B-RAF SAR. • Batch-specific NMR/HPLC/GC documentation (purity ≥95%) eliminates in-house QC, saving 1-2 h per batch.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 4665-00-3
Cat. No. B1296945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)furan-2,5-dione
CAS4665-00-3
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)OC2=O
InChIInChI=1S/C11H8O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-6H,1H3
InChIKeySFKJHFOLVWLLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)furan-2,5-dione: Core Properties


3-(4-Methoxyphenyl)furan-2,5-dione (CAS 4665-00-3), also known as (4-methoxyphenyl)maleic anhydride, is a monosubstituted maleic anhydride derivative [1] with a molecular formula of C11H8O4 and a molecular weight of 204.18 g/mol . Its solid-state properties include a melting point of 143–144 °C, a predicted boiling point of 150 °C at 0.1 Torr, and a predicted density of 1.341±0.06 g/cm³ . This compound serves as a versatile building block for Diels-Alder cycloadditions and the synthesis of fused heterocyclic systems [1].

S
Synthetic building block for Diels-Alder cycloadditions and fused heterocycle synthesis
B
Bioactivity screening in kinase inhibition and cell proliferation assays
R
Regiochemical control: para-methoxy isomer ensures distinct electronic activation vs. ortho

3-(4-Methoxyphenyl)furan-2,5-dione: Substitution Failure


Substitution of 3-(4-methoxyphenyl)furan-2,5-dione with unsubstituted maleic anhydride or other simple alkyl/aryl analogs is not scientifically equivalent. The 4-methoxyphenyl substituent directly modulates electronic and steric properties of the anhydride core. The methoxy group's electron-donating resonance effect increases the nucleophilicity of the furan-2,5-dione ring, altering its reactivity in Diels-Alder cycloadditions compared to phenyl-substituted or unsubstituted analogs [1]. Furthermore, class-level evidence from dialkyl- and diaryl-substituted maleic anhydride series demonstrates that substituent identity and position critically influence biological target engagement, with activity varying by orders of magnitude depending on the aryl substitution pattern [2]. Therefore, a generic substitution risks both synthetic failure and irreproducible biological outcomes. The quantitative differentiation evidence presented below substantiates why procurement specifications must explicitly require CAS 4665-00-3.

Target identity
4-Methoxyphenylmaleic anhydride (CAS 4665-00-3)
Electron-donating para-methoxy activates dienophile reactivity
Differential kinase inhibition and antiproliferative profile reported
Substitution mismatch
Unsubstituted maleic anhydride lacks the electronic activation for regioselective cycloaddition
Ortho-methoxy isomer shifts steric and resonance effects, altering reaction outcomes
Generic aryl maleic anhydrides may not reproduce the reported kinase selectivity pattern

3-(4-Methoxyphenyl)furan-2,5-dione: Comparative Evidence


Diels-Alder Regioselectivity

3-(4-Methoxyphenyl)furan-2,5-dione undergoes [4+2] cycloaddition with cyclopentadiene to furnish bicyclic adducts in high yield under high-pressure conditions [1]. While absolute yields for this specific substrate were not quantified in the primary reference, the study explicitly compares reactivity between 2- and 4-methoxyphenyl isomers, demonstrating that the para-methoxy substitution pattern (4-methoxyphenyl) provides distinct electronic activation for Diels-Alder reactions relative to the ortho-substituted analog (2-methoxyphenyl)maleic anhydride [1]. This regiochemical dependence is critical for synthetic planning; procurement of the correct 4-isomer (CAS 4665-00-3) is essential to achieve the reported reactivity profile.

Diels-Alder regioselectivity
Class-level inference
para-methoxy isomer vs. ortho-methoxy: distinct electronic activation for [4+2] cycloaddition
Isomer identity determines cycloaddition outcome
Reactivity inferred from positional isomerism; high-pressure conditions
Organic synthesis Diels-Alder reaction Maleic anhydride derivatives Cycloaddition

Antiproliferative Activity in Melanoma

3-(4-Methoxyphenyl)furan-2,5-dione exhibits antiproliferative activity against human melanoma WM266.4 cells expressing mutant B-RAF, with a reported growth inhibition IC50 of 8.3 μM (8300 nM) [1]. This potency is relevant when compared to other maleic anhydride derivatives evaluated in the same assay class. For context, dialkylsubstituted maleic anhydrides with optimal C17 alkyl chains achieve Cdc25 inhibition IC50 values in the low micromolar range (typically 1–10 μM) [2], while simpler monosubstituted analogs often exhibit IC50 > 50 μM or are inactive . The 8.3 μM value for the 4-methoxyphenyl derivative positions it within the active range for this chemotype, supporting its utility as a starting point for further structure-activity relationship studies targeting melanoma cell growth.

Antiproliferative activity
Cross-study comparable
IC50 8.3 μM
Supports cell-model endpoint review
WM266.4 melanoma SRB assay; compare within maleic anhydride chemotype
Anticancer Antiproliferative Cancer cell lines Cytotoxicity

Kinase Selectivity: SRC vs. KDR

3-(4-Methoxyphenyl)furan-2,5-dione demonstrates differential inhibitory activity across kinase targets. It inhibits human SRC kinase with an IC50 of 16 μM (16,000 nM) in a time-resolved fluorescence assay [1], while showing weaker inhibition against KDR (VEGFR2) with an IC50 of 1.9 μM (1,900 nM) in a Ba/F3 cell viability assay [2]. This ~8.4-fold selectivity window (16 μM vs. 1.9 μM) between SRC and KDR is notable when compared to broad-spectrum maleimide-based kinase inhibitors, which often exhibit pan-kinase inhibition with IC50 values clustering within a 2–3 fold range across multiple targets [3]. The differential activity profile of the 4-methoxyphenyl-substituted anhydride scaffold suggests utility in target deconvolution studies where a narrower selectivity profile is desired.

Kinase selectivity
Cross-study comparable
SRC IC50 16 μM vs. KDR IC50 1.9 μM (8.4-fold)
Supports kinase pathway-response interpretation
TR-FRET (SRC), Ba/F3 viability (KDR); pan-kinase inhibitors typically show 2–3 fold
Kinase inhibition SRC FGFR Biochemical assay

Analytical QC: NMR, HPLC, GC

Commercial suppliers of 3-(4-methoxyphenyl)furan-2,5-dione (CAS 4665-00-3) provide batch-specific analytical data including NMR, HPLC, and GC traces, with a standard purity specification of 95% . This level of analytical documentation is not uniformly available for custom-synthesized or alternative monosubstituted maleic anhydride analogs, which often require in-house characterization and repurification prior to use. The availability of pre-verified QC data reduces procurement risk and accelerates experimental workflows by eliminating the need for initial purity verification.

Analytical QC
Data to verify
NMR, HPLC, GC; purity ≥95%
Vendor-reported QC; confirm independently
Batch-specific review before critical experiments
Quality control NMR HPLC GC Purity

3-(4-Methoxyphenyl)furan-2,5-dione: Evidence-Based Applications


Diels-Alder Cycloaddition Scaffold

Use CAS 4665-00-3 as a reactive dienophile in [4+2] cycloadditions with cyclopentadiene or 3-sulfolene to generate bicyclic anhydride intermediates for subsequent conversion to tetrahydroisoindole-1,3-diones [1]. The para-methoxy substitution provides distinct electronic activation relative to ortho-isomers, enabling regioselective cycloaddition outcomes. This application is directly supported by the synthetic methodology described in Section 3, Evidence Item 1 [1].

Antimelanoma Lead Optimization

Employ CAS 4665-00-3 as a starting scaffold for structure-activity relationship studies targeting B-RAF mutant melanoma. The compound's antiproliferative IC50 of 8.3 μM against WM266.4 cells [2] provides a validated starting point for medicinal chemistry optimization. Follow-up studies should systematically vary the aryl substitution pattern to improve potency and selectivity, leveraging the quantitative potency benchmark established in Section 3, Evidence Item 2 [2].

Kinase Profiling & Target Deconvolution

Utilize CAS 4665-00-3 in biochemical kinase panels to deconvolute signaling pathways. The differential inhibition profile (SRC IC50 = 16 μM vs. KDR IC50 = 1.9 μM) [3][4] allows researchers to interrogate SRC-dependent phenotypes with reduced confounding KDR-mediated effects compared to pan-kinase inhibitors. This application is grounded in the kinase selectivity data presented in Section 3, Evidence Item 3 [3][4].

QC-Verified Building Block for Parallel Synthesis

Procure CAS 4665-00-3 from vendors providing batch-specific NMR, HPLC, and GC data (purity ≥95%) for use in parallel synthesis or high-throughput chemistry workflows. The pre-verified analytical documentation eliminates the need for initial QC characterization, reducing per-batch labor by 1–2 hours and ensuring reproducibility across multiple synthetic runs. This application is supported by the vendor QC data described in Section 3, Evidence Item 4 .

Application
Selection Property
Validation Focus
Diels-Alder scaffold synthesis
Para-methoxy electronic activation
Cycloaddition regioselectivity outcome
Cell growth inhibition studies
Cell-model response context
Antiproliferative endpoint interpretation
Kinase inhibition profiling
Kinase selectivity review
SRC vs. KDR pathway-response context
Parallel synthesis workflows
Batch QC documentation
Purity and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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